Product packaging for Fmoc-N-Me-D-Cys(Trt)-OH(Cat. No.:CAS No. 921604-15-1)

Fmoc-N-Me-D-Cys(Trt)-OH

Cat. No.: B1454719
CAS No.: 921604-15-1
M. Wt: 599.7 g/mol
InChI Key: RAKOPMQMPUNRGI-PGUFJCEWSA-N
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Description

Significance of N-Methylation in Peptide Chemistry and Biology

N-methylation, the addition of a methyl group to the backbone amide nitrogen of a peptide, is a subtle yet profound modification that can dramatically alter a peptide's properties. nih.govresearchgate.net This seemingly simple alteration has been harnessed by nature in various bioactive peptides and has become a vital tool for medicinal chemists. researchgate.netnih.gov

Impact on Peptide Conformational Dynamics and Stability

The introduction of an N-methyl group imposes significant steric constraints on the peptide backbone. This restriction can have a profound impact on the peptide's conformational flexibility, often favoring specific secondary structures like β-turns. researchgate.net The N-methyl group can also disrupt the formation of hydrogen bonds, which can either destabilize or, in some cases, promote the adoption of unique, well-defined conformations. rsc.orgmdpi.com Studies on model dipeptides have shown that the effect of N-methylation is highly dependent on the chirality of the adjacent amino acid residues. researchgate.net For instance, in homochiral sequences, N-methylation strongly favors a βVI-folded conformation with a cis amide bond, while heterochiral sequences tend to retain a βII-folded conformation with a trans amide bond. researchgate.net This ability to modulate conformation is a powerful tool for designing peptides with specific receptor binding affinities and selectivities. acs.org

Influence on Proteolytic Resistance and Metabolic Stability

One of the most significant advantages of N-methylation is the enhanced resistance it confers against proteolytic enzymes. researchgate.netresearchgate.net Proteases, which are responsible for the breakdown of proteins and peptides, often recognize and cleave specific peptide bonds. The presence of an N-methyl group sterically hinders the approach of these enzymes, thereby preventing cleavage at the modified site and often at adjacent positions as well. researchgate.netrsc.org This increased metabolic stability leads to a longer in-vivo half-life of the peptide, a crucial factor for therapeutic efficacy. lifetein.comresearchgate.net Numerous studies have demonstrated that the incorporation of N-methylated amino acids can significantly increase the resistance of peptides to degradation by enzymes like trypsin and chymotrypsin. researchgate.netrsc.orgnih.gov

Modulation of Bioavailability and Cell Permeability

N-methylation can also positively influence the bioavailability and cell permeability of peptides. nih.govresearchgate.netresearchgate.net By reducing the number of hydrogen bond donors and increasing lipophilicity, N-methylation can enhance a peptide's ability to cross biological membranes. mdpi.comacs.org This is particularly important for the development of orally bioavailable peptide drugs. acs.orgresearchgate.net For example, the highly N-methylated natural product cyclosporine A is a well-known orally active cyclic peptide. researchgate.net Research on cyclic hexapeptides has shown that multiple N-methylations can significantly improve intestinal permeability. acs.org However, the effect is not simply dependent on the number of N-methyl groups but also on their specific positions within the peptide sequence. acs.orgmdpi.com

Role of D-Amino Acids in Peptide Design

The incorporation of D-amino acids, the non-natural mirror images of the standard L-amino acids, is another powerful strategy in peptide engineering. lifetein.comjpt.com While proteins in most living organisms are exclusively composed of L-amino acids, the strategic use of D-amino acids offers several advantages in the design of therapeutic peptides. lifetein.comlibretexts.org

Contextual Importance of Fmoc-N-Me-D-Cys(Trt)-OH as a Specialized Building Block

This compound emerges as a highly specialized and valuable building block within this context. chemimpex.com It is an amino acid derivative designed for use in solid-phase peptide synthesis (SPPS), the primary method for artificially producing peptides. myskinrecipes.comnih.govsemanticscholar.org This compound uniquely combines three critical features: a D-configuration Cysteine residue, an N-methylated backbone nitrogen, and specific protecting groups (Fmoc and Trt) that are essential for controlled, stepwise peptide assembly. chemimpex.com Its structure is meticulously designed to introduce N-methylation, D-stereochemistry, and the reactive thiol side chain of cysteine into a peptide sequence with high precision. chemimpex.commyskinrecipes.com

Chemical Structure and Protecting Group Strategy (Fmoc and Trt)

The utility of this compound in peptide synthesis is fundamentally linked to its chemical structure and the orthogonal protecting group strategy it employs. nih.goviris-biotech.de The core of the molecule is a D-cysteine residue that has been methylated at its alpha-amine.

Key Structural Features:

N-α-Fmoc (9-Fluorenylmethyloxycarbonyl) group: This group protects the N-terminal amine. It is base-labile, meaning it can be removed under mild basic conditions, typically with piperidine (B6355638). nih.goviris-biotech.de This deprotection step is performed at the beginning of each coupling cycle in Fmoc-based SPPS to free the amine for reaction with the next amino acid. iris-biotech.de

S-Trt (S-triphenylmethyl or Trityl) group: This bulky group protects the reactive thiol (-SH) group on the cysteine side chain. myskinrecipes.comontosight.ai The Trt group is acid-labile and is typically removed during the final cleavage step with strong acids like trifluoroacetic acid (TFA), which also cleaves the peptide from the solid support resin. iris-biotech.deontosight.aicblpatras.gr This prevents the thiol from engaging in unwanted side reactions during synthesis. myskinrecipes.com

Orthogonal Protection: The Fmoc and Trt groups are considered an "orthogonal" pair because they are removed under different chemical conditions (base vs. acid). iris-biotech.de This orthogonality is crucial for SPPS, as it allows for the selective deprotection of either the N-terminus for chain elongation or the side chain for specific modifications, without affecting the other. iris-biotech.deontosight.ai

Chemical Properties of this compound
PropertyValue
CAS Number1349807-46-0 myskinrecipes.comchemscene.com
Molecular FormulaC₃₈H₃₃NO₄S myskinrecipes.comchemscene.comscbt.com
Molecular Weight599.74 g/mol myskinrecipes.comchemscene.comscbt.com
AppearanceWhite solid/powder or crystals chemimpex.comsigmaaldrich.com

Rationale for Combining N-Methylation and D-Stereochemistry in Cysteine

The deliberate combination of N-methylation, D-stereochemistry, and the cysteine residue in a single building block provides a multifaceted approach to peptide design. Each modification contributes distinct and often synergistic advantages.

Enhanced Proteolytic Stability: The primary driver for using both N-methylation and D-amino acids is to drastically increase the peptide's resistance to enzymatic degradation. researchgate.netlifetein.commdpi.com Proteases are highly specific enzymes that recognize and cleave peptide bonds between L-amino acids. nih.gov The D-configuration of the cysteine residue makes the adjacent peptide bonds unrecognizable to most proteases. lifetein.comlifetein.com N-methylation further sterically hinders the approach of proteases and eliminates a hydrogen bond donor, further reducing susceptibility to cleavage. researchgate.netnih.gov

Conformational Control: N-methylation restricts the conformational freedom of the peptide backbone. nih.govnih.gov By removing the amide proton, it eliminates a key hydrogen bond donor, which can disrupt secondary structures like α-helices and β-sheets but can also be used to favor specific bioactive conformations. researchgate.net This conformational constraint can lock a peptide into a shape that has a higher binding affinity for its biological target.

Functional Handle for Cyclization and Conjugation: Cysteine is a unique amino acid due to its thiol side chain. After deprotection of the Trt group, the free thiol can be used for various essential modifications. ontosight.aipeptide.com It is commonly used to form disulfide bridges, creating cyclic peptides which often have increased stability and defined conformations. The thiol also serves as a chemical handle for attaching other molecules, such as imaging agents or drug payloads.

The synthesis of N-methyl cysteine derivatives can be challenging, often requiring multi-step procedures like the oxazolidinone method to avoid side reactions and achieve good yields. nih.govresearchgate.net The availability of this compound as a pre-formed building block simplifies the incorporation of this complex residue, making advanced peptide design more accessible to researchers. nih.gov

Impact of Modifications in this compound
ModificationPrimary Benefits
N-MethylationIncreases resistance to proteases, enhances membrane permeability, controls peptide conformation. nih.govacs.org
D-StereochemistryConfers high resistance to enzymatic degradation, increases biological half-life. lifetein.comjpt.com
Cysteine ResidueProvides a thiol group for cyclization (disulfide bridges) or conjugation to other molecules. peptide.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H33NO4S B1454719 Fmoc-N-Me-D-Cys(Trt)-OH CAS No. 921604-15-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-tritylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H33NO4S/c1-39(37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(36(40)41)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,41)/t35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKOPMQMPUNRGI-PGUFJCEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H33NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Conformational Studies of Peptides Containing N Me D Cys Residues

Influence of N-Methylation on Peptide Backbone Conformation

Backbone N-methylation, the substitution of the amide proton with a methyl group, introduces significant local and global changes to the peptide's conformational landscape. This modification has been extensively utilized to enhance the therapeutic potential of peptides by improving properties such as proteolytic stability and membrane permeability researchgate.netgoogle.comnih.gov.

Disruption of Hydrogen Bonding Networks and Secondary Structures (e.g., Helices, Beta-Turns)

The replacement of the amide proton with a methyl group eliminates a crucial hydrogen bond donor. This seemingly minor alteration can have profound consequences on the secondary structure of a peptide. Intramolecular hydrogen bonds are fundamental to the stability of canonical secondary structures like α-helices and β-sheets. The N-methyl group, lacking the ability to donate a hydrogen bond, disrupts these networks, often leading to a destabilization of such ordered structures nih.govub.edu.

For instance, in helical peptides, the introduction of an N-methyl group is expected to destabilize the helical fold. The extent of this destabilization can be position-dependent, with energy penalties ranging from 0.3 to 1.7 kcal/mole nih.gov. This disruption arises from the loss of the hydrogen bond that would typically be formed by the amide proton in that position, a key interaction in maintaining the helical conformation. Similarly, in β-sheets, where inter-strand hydrogen bonds are critical for sheet stability, N-methylation can prevent the formation of these bonds, thereby disrupting the sheet structure. This can lead to more flexible or alternatively folded peptide conformations.

Induction of Cis-Amide Bonds and Their Conformational Consequences

The stabilization of the cis-amide bond can be attributed to the reduced steric clash in the N-methylated peptide compared to its non-methylated counterpart. The presence of a cis peptide bond can facilitate the formation of specific turn structures, such as the type VI β-turn, which are often found at recognition sites in protein-protein interactions. The ability to induce cis amide bonds makes N-methylation a valuable tool for designing peptides with specific, predetermined three-dimensional structures.

Amide Bond TypePredominant ConformationEnergy Barrier (trans to cis)Effect of N-Methylation
Secondary Amide (X-Y)Trans (>99.9%)High (~13-20 kcal/mol)-
Tertiary Amide (X-N-Me-Y)Trans and Cis are more energetically comparableLoweredFavors cis conformation

Computational Approaches (DFT, ab initio) in Conformational Analysis

Predicting the conformational preferences of N-methylated peptides is a complex task due to the increased number of possible low-energy states. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, have become indispensable tools for the conformational analysis of these modified peptides nih.govnih.govkennesaw.edu.

DFT calculations can be used to refine the low-lying conformers of peptides and predict their spectroscopic properties, such as infrared and vibrational circular dichroism spectra, which are sensitive to secondary structure nih.gov. These methods allow for the investigation of molecular interactions and the energetics of different conformations, providing insights into the stability of various secondary structural motifs mdpi.com. Ab initio methods, which are based on first principles of quantum mechanics, can provide highly accurate energy and force calculations for biomolecules nih.govcmu.eduercim.eu. These approaches enable the exploration of the conformational space of peptides and can be used to study dynamic processes like protein folding and unfolding nih.gov.

Computational MethodPrimary Application in Conformational AnalysisKey Advantages
Density Functional Theory (DFT)Refining low-energy conformers, predicting spectroscopic properties. nih.govmdpi.comGood balance of accuracy and computational cost.
Ab initio MethodsHighly accurate energy and force calculations, exploring conformational space. nih.govcmu.eduercim.euHigh accuracy, based on first principles.
Molecular Dynamics (MD) SimulationsExploring conformational dynamics and stability over time. nih.govProvides insights into the dynamic behavior of peptides.

Stereochemical Impact of D-Cysteine on Peptide Folding

The incorporation of D-amino acids, which are the enantiomers of the naturally occurring L-amino acids, is another strategy to introduce conformational constraints and unique structural features into peptides.

Alterations in Dihedral Angles and Chirality

The chirality of an amino acid residue dictates the allowed regions of the Ramachandran plot, which describes the sterically allowed values for the backbone dihedral angles φ (phi) and ψ (psi). For L-amino acids, the most favored regions correspond to right-handed α-helices and β-sheets. The introduction of a D-amino acid, such as D-cysteine, alters these preferences. The allowed φ and ψ angles for a D-amino acid are the inverse of those for an L-amino acid, favoring left-handed helical conformations and disrupting the regular secondary structures formed by L-amino acids.

This change in chirality can lead to significant alterations in the local and global conformation of the peptide, forcing the peptide backbone to adopt turns and folds that would otherwise be inaccessible.

Creation of Unique Structural Motifs and Constrained Conformations

The steric constraints imposed by a D-amino acid can be exploited to create unique and well-defined structural motifs. For example, the incorporation of a D-residue at a specific position in a peptide sequence can induce the formation of a tight β-turn, a common structural element that reverses the direction of the peptide chain. These constrained conformations can lead to peptides with enhanced receptor binding affinity and selectivity, as the peptide is pre-organized into its bioactive conformation.

The combination of N-methylation and the presence of a D-amino acid, as in Fmoc-N-Me-D-Cys(Trt)-OH, provides a powerful toolkit for peptide design. The N-methylation influences the local amide bond geometry, while the D-amino acid directs the global fold of the peptide chain. This synergistic effect allows for the creation of peptides with highly constrained and unique three-dimensional structures, which can be advantageous for developing potent and specific therapeutic agents.

Synergistic Effects of N-Methylation and D-Stereochemistry on Peptide Foldamers

The combination of N-methylation and D-stereochemistry in a peptide backbone can have profound and synergistic effects on its conformational preferences, leading to the formation of stable secondary structures known as foldamers.

N-methylation of an amide nitrogen within a peptide backbone has a significant local conformational impact primarily because it eliminates the amide proton's ability to act as a hydrogen bond donor. This modification can destabilize or alter regular secondary structures like α-helices and β-sheets, which are heavily reliant on inter-residue hydrogen bonding. mdpi.com However, this disruption can also be exploited to favor specific turn conformations.

The incorporation of D-amino acids inherently alters the peptide backbone's geometry, promoting turns and disrupting L-amino acid-based helical structures. When an N-methylated D-amino acid is introduced, the combined steric and electronic effects can precisely guide the peptide into a specific fold. For instance, studies on the antimicrobial peptide TA4 demonstrated that introducing N-methylated phenylalanine residues led to a conformational shift, with a notable increase in beta and turn structures and a corresponding decrease in helical content. mdpi.com

This synergistic effect allows for the fine-tuning of peptide architecture, enabling the creation of foldamers with enhanced proteolytic stability, as the N-methylated amide bond is resistant to enzymatic cleavage, and improved pharmacokinetic properties. researchgate.netnih.gov

Table 1: Conformational Impact of N-Methylation and D-Amino Acid Substitution

Modification Effect on Hydrogen Bonding Impact on Secondary Structure Resulting Property
N-Methylation Eliminates H-bond donor capability mdpi.com Destabilizes α-helices/β-sheets; can favor turn structures Increased proteolytic stability researchgate.net
D-Amino Acid Alters backbone geometry Promotes turns; disrupts L-amino acid helices Enhanced enzymatic stability
Synergistic Effect Combined steric and electronic constraints Significant influence on overall conformation; promotes specific folds researchgate.net Design of stable peptide foldamers

Role of Trityl Protecting Group in Cysteine Reactivity and Peptide Structure

The trityl (Trt) group in this compound is a bulky, acid-labile protecting group for the thiol side chain of cysteine. Its role extends beyond simple protection, influencing both the reactivity of the cysteine residue and the local structure of the peptide during synthesis.

The primary function of the trityl group is to prevent the highly reactive thiol from undergoing undesired side reactions during peptide synthesis, most notably oxidation to form disulfide bonds. peptide.com The Trt group is highly effective in this role and is widely used in Fmoc-based solid-phase peptide synthesis (SPPS). bachem.com It is typically removed during the final cleavage of the peptide from the resin using a trifluoroacetic acid (TFA)-based cocktail. sigmaaldrich.com However, due to the high stability of the trityl cation formed upon cleavage, scavengers such as triisopropylsilane (TIS) are often required to prevent the reattachment of the trityl group to the cysteine thiol or other nucleophilic side chains. sigmaaldrich.comnih.gov

The significant steric bulk of the trityl group can also influence peptide synthesis and structure. This steric hindrance can sometimes slow down coupling reactions or other chemical transformations in its vicinity. csic.esuoa.gr For instance, the rate of base-induced epimerization (racemization) at the α-carbon of a C-terminal cysteine residue is influenced by the nature of the thiol protecting group. Studies have shown that the S-Trt protection leads to a lower rate of epimerization compared to other protecting groups like S-tert-butylthiol (S-StBu), thereby helping to maintain the stereochemical integrity of the D-cysteine residue during synthesis. thieme-connect.de

Furthermore, the presence of the bulky and hydrophobic trityl group on the cysteine side chain can impact the solvation and aggregation properties of the growing peptide chain on the solid support. For other amino acids like asparagine and glutamine, trityl protection on the side chain has been shown to improve the solubility of the Fmoc-amino acid derivatives. peptide.com While not its primary purpose for cysteine, this property can influence the local conformation and accessibility of the peptide chain during synthesis. The stability of the carbocation generated during acid-mediated deprotection is a key factor in the lability of the protecting group, with the triphenylmethyl (trityl) cation being particularly stable. nih.gov

Table 2: Characteristics and Impact of the Trityl (Trt) Protecting Group on Cysteine

Feature Description Impact on Cysteine Reactivity & Peptide Synthesis
Chemical Nature Triphenylmethyl group; acid-labile. sigmaaldrich.com Removed with TFA, often requiring scavengers like TIS. sigmaaldrich.comnih.gov
Steric Bulk Large and sterically hindering. csic.esuoa.gr Can slow nearby reactions; reduces the rate of C-terminal epimerization. thieme-connect.de
Primary Function Thiol protection. Prevents oxidation and unwanted disulfide bond formation. peptide.com
Influence on Peptide Hydrophobic nature. Can affect peptide chain solvation and aggregation during SPPS.

Applications of N Me D Cys Containing Peptides in Advanced Research

Design of Proteolytically Stable Peptide Therapeutics

A primary challenge in developing peptide-based drugs is their rapid breakdown by proteases in the body. N-methylation of the peptide backbone is a key strategy to overcome this issue.

The introduction of a methyl group on the amide nitrogen of the peptide backbone sterically hinders the approach of proteases, which are enzymes that cleave peptide bonds. This modification effectively shields the peptide from degradation by both exoproteases (which cleave from the ends) and endoproteases (which cleave within the sequence). nih.govmdpi.com Peptides containing N-methylated amino acids, including N-Me-D-Cys, have demonstrated significantly increased stability in the presence of serum and digestive enzymes. mdpi.com This enhanced resistance is crucial for maintaining the therapeutic concentration of the peptide for a longer duration. While standard peptides can be degraded within minutes, N-methylated analogues show a substantially prolonged lifespan, with some remaining intact for over 8 hours in serum. mdpi.com

Table 1: Comparative Serum Stability of Peptides

Peptide TypeModificationRemaining Peptide after 1h in SerumRemaining Peptide after 8h in SerumSource
Standard Peptide (TA4)None~40%Not Reported mdpi.com
N-Methylated AnalogN-Methyl Amino Acids~65%Not Reported mdpi.com
D-Amino Acid AnalogSubstitution of L-Lys with D-LysNot Reported100% mdpi.com

Exploration of Structure-Activity Relationships (SAR)

The precise three-dimensional structure of a peptide determines its biological function. The use of Fmoc-N-Me-D-Cys(Trt)-OH allows for systematic investigations into how N-methylation impacts the structure-activity relationship (SAR) of peptides.

N-methylation can significantly influence how a peptide interacts with its target receptor. nih.gov The methyl group can act as a conformational constraint, locking the peptide backbone into a specific orientation that may be more favorable for receptor binding. This can lead to higher binding affinity and potency. nih.gov Conversely, the steric bulk of the methyl group can also be used to disfavor binding to off-target receptors, thereby increasing the specificity of the peptide drug. SAR studies involving the systematic replacement of amino acids with their N-methylated counterparts, such as N-Me-D-Cys, are essential for fine-tuning receptor interactions and optimizing the pharmacological profile of a peptide lead. nih.gov

Table 2: Effect of N-Methylation on Opioid Receptor Binding

Peptide AnalogModificationμ Receptor Affinity (Ki, nM)δ Receptor Affinity (Ki, nM)Source
H-Tyr-d-Ala-Gly-Phe-Pro-Leu-Trp-NH-BzlC-terminal Benzylamide0.6510 nih.gov
H-Tyr-d-Ala-Gly-Phe-Pro-Leu-Trp-NMe-BzlC-terminal N-Methyl Benzylamide0.5811 nih.gov

The biological activity of a peptide is intrinsically linked to its conformation. nih.gov N-methylation reduces the number of hydrogen bond donors in the peptide backbone, which limits the possible conformations the peptide can adopt. nih.gov This conformational constraint can pre-organize the peptide into its bioactive shape, reducing the entropic penalty of binding to its target. nih.gov By incorporating N-Me-D-Cys, researchers can systematically probe the conformational requirements for activity. nih.gov Understanding which backbone torsion angles are critical for function allows for the rational design of peptides with stabilized secondary structures, such as β-turns or helices, that are essential for their biological effects. nih.gov

Development of Constrained Peptide Scaffolds

The unique properties of cysteine, particularly its ability to form disulfide bonds, make it a cornerstone in the development of constrained and cyclic peptides. When combined with N-methylation and the use of a D-amino acid, as in this compound, it becomes a powerful tool for creating novel peptide scaffolds.

The trityl (Trt) protecting group on the cysteine's sulfhydryl group is acid-labile and can be removed during the final cleavage step from the synthesis resin. sigmaaldrich.com The resulting free thiol group of the N-Me-D-Cys residue can then be oxidized to form a disulfide bridge with another cysteine residue in the sequence. This cyclization dramatically restricts the peptide's conformational freedom, leading to a rigid and well-defined three-dimensional structure. nih.gov These constrained scaffolds, often called cystine-knot peptides, exhibit exceptional stability and can serve as robust frameworks for drug design. mdpi.comnih.gov By grafting bioactive loops onto these stable N-methylated, D-amino acid-containing scaffolds, researchers can develop new therapeutics with high affinity and selectivity for a wide range of targets. nih.gov

Biomedical and Biotechnological Applications

The unique properties of N-Me-D-Cys-containing peptides have led to their exploration in a range of biomedical and biotechnological fields.

The rise of antibiotic-resistant bacteria has spurred the development of novel antimicrobial agents, with antimicrobial peptides (AMPs) being a promising class. The modification of AMPs with N-methylated amino acids and D-amino acids is a strategy to enhance their therapeutic potential. nih.gov N-methylation can modulate the amphipathicity and conformational flexibility of AMPs, which are critical for their membrane-disrupting activity. In some cases, N-methylation has been shown to enhance antibacterial activity, particularly against certain Gram-negative bacteria. nih.gov The incorporation of D-cysteine contributes to the stability of these peptides in the presence of bacterial proteases.

In the context of immunomodulators , peptides play a crucial role in regulating the immune response. Cysteine-rich peptides, such as defensins, are known to have immunomodulatory functions. nih.gov The introduction of N-methylation and a D-amino acid into these peptide sequences could lead to the development of novel immunomodulatory agents with enhanced stability and altered receptor-binding properties.

Peptides are frequently designed as inhibitors of enzymes by mimicking the substrate or transition state. The incorporation of N-Me-D-Cys can lead to more potent and stable enzyme inhibitors. The conformational constraints imposed by N-methylation can pre-organize the peptide into a conformation that binds tightly to the enzyme's active site. nih.gov For example, peptide fragments of glutaredoxin and thioredoxin reductase containing N-methylcysteine have been synthesized to mimic the active site and study enzyme function. nih.gov

Furthermore, N-Me-D-Cys can be incorporated into enzyme probes . The thiol group of cysteine is highly reactive and can be used to attach reporter molecules, such as fluorescent dyes or affinity tags. Peptide-based probes containing N-Me-D-Cys can be designed to target specific enzymes, allowing for the study of their activity and localization within cells. The D-amino acid configuration would provide resistance to degradation by cellular proteases, making them more robust probes for biological studies.

ApplicationRole of N-Me-D-CysExample/Potential
Enzyme Inhibitors Enhances binding affinity through conformational constraint; increases stability.Mimics of the active sites of glutaredoxin and thioredoxin reductase. nih.gov
Enzyme Probes Provides a stable scaffold for attaching reporter molecules; thiol group for conjugation.Development of protease-resistant probes for studying enzyme activity in live cells.

The ability to incorporate non-canonical amino acids like N-Me-D-Cys into proteins opens up new avenues in protein engineering. Expressed Protein Ligation (EPL) is a semisynthetic method that allows for the ligation of a synthetic peptide to a recombinantly expressed protein. nih.gov This technique can be used to introduce N-Me-D-Cys at specific sites within a protein, enabling the study of its effects on protein folding, stability, and function. The direct production of proteins with an N-terminal cysteine residue, which is a key component for NCL and EPL, has been demonstrated to be a viable strategy for site-specific protein modification. researchgate.net

While the direct ribosomal biosynthesis of proteins containing N-methylated amino acids is challenging, advancements in genetic code expansion and cell-free protein synthesis systems are making it increasingly feasible. nih.gov Engineering the translational machinery to recognize codons for N-Me-D-Cys would allow for its site-specific incorporation into proteins in vivo. This would provide a powerful tool for creating proteins with novel properties, such as enhanced stability or altered enzymatic activity. The reconstruction of biosynthetic pathways using engineered enzymes that are free of the amino acid they produce, such as cysteine, provides insights into the evolution of these pathways and opens doors for bioengineering applications. nasa.gov

Analytical and Characterization Techniques for N Me D Cys Peptides

Spectroscopic Methods for Conformational Analysis

Spectroscopic techniques are indispensable for elucidating the structural complexities of N-methylated peptides. The N-methylation restricts the conformational freedom of the peptide backbone and removes a hydrogen bond donor, leading to unique structural propensities that must be characterized at an atomic level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-invasive technique for determining the three-dimensional structure and dynamics of peptides in solution. nih.govnih.gov For peptides containing N-Me-D-Cys, NMR provides detailed insights into atomic-level conformation. The process involves several key steps, starting with the assignment of all proton frequencies, followed by the analysis of Nuclear Overhauser Effect (NOE) data, which provides information about the spatial proximity of protons. uzh.ch

However, the analysis of N-methylated peptides presents unique challenges. The presence of the N-methyl group can lead to cis/trans isomerization of the peptide bond, resulting in multiple distinct conformations in solution. nih.gov This conformational heterogeneity can complicate NMR spectra, often manifesting as multiple peaks in HPLC profiles and broadened or multiple sets of signals in NMR spectra. researchgate.netnih.gov Despite these challenges, advanced NMR experiments like Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly useful for studying these dynamic systems. researchgate.net By measuring proton-proton distances and dihedral angle restraints, a detailed ensemble of structures that represent the peptide's conformational landscape can be calculated. nih.govresearchgate.net

NMR Parameter Information Gained for N-Me-D-Cys Peptides Typical Experiment
Chemical Shifts (¹H, ¹³C, ¹⁵N)Provides information on the local chemical environment of each atom; can indicate secondary structure elements.1D and 2D experiments (COSY, TOCSY, HSQC). nih.gov
J-Couplings (³JHNα)Relates to the phi (φ) dihedral angle of the peptide backbone, helping to define backbone conformation.COSY, TOCSY.
Nuclear Overhauser Effect (NOE)Provides inter-proton distance restraints (typically <5 Å), crucial for determining the 3D fold.NOESY, ROESY. nih.govresearchgate.net
Temperature CoefficientsIndicates the involvement of amide protons in intramolecular hydrogen bonds.A series of 1D or 2D spectra recorded at different temperatures.
Relaxation Data (T₁, T₂)Offers insights into the molecular motion and dynamics of the peptide at various timescales.T₁ and T₂ relaxation experiments.
Secondary Structure Characteristic CD Wavelengths (nm)
α-HelixStrong positive band near 192 nm and two negative bands at ~208 nm and ~222 nm. americanpeptidesociety.org
β-SheetPositive band around 195 nm and a negative band near 217 nm. americanpeptidesociety.org
β-TurnVaries by turn type, but can show a weak positive band near 205 nm and a negative band near 225-230 nm.
Random CoilStrong negative band near 198 nm and very low ellipticity above 210 nm. americanpeptidesociety.org

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for investigating peptide secondary structure in various environments, including aqueous solutions and lipid membranes. nih.gov The technique probes the vibrational frequencies of chemical bonds within the peptide. The amide I band (1600–1700 cm⁻¹), arising mainly from the C=O stretching vibration of the peptide backbone, is particularly sensitive to the secondary structure. nih.gov

The precise frequency of the amide I band can distinguish between α-helices, β-sheets, and other conformations. For peptides with N-Me-D-Cys, IR spectroscopy can provide complementary information to CD and NMR, helping to identify specific structural motifs like β-turns, which are common in N-methylated peptides. researchgate.net Furthermore, polarized FTIR can determine the orientation of secondary structural elements within a lipid bilayer, which is crucial for studying membrane-active peptides. nih.gov

Secondary Structure Typical Amide I Frequency (cm⁻¹)
α-Helix1650–1658
β-Sheet1620–1640 (low frequency) and sometimes a minor high-frequency band at ~1680-1690 for antiparallel sheets.
β-Turn1660–1685
Random Coil~1640–1650

Chromatographic Techniques for Purity and Identity

Chromatographic methods are fundamental for the successful synthesis and characterization of peptides, ensuring the final product is pure and has the correct chemical identity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for the analysis and purification of synthetic peptides, including those containing Fmoc-N-Me-D-Cys(Trt)-OH. nih.gov The separation is based on the differential partitioning of the peptide between a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase, which typically consists of a gradient of water and an organic solvent like acetonitrile, with an ion-pairing agent such as trifluoroacetic acid (TFA). hplc.eursc.org

Peptides are eluted in order of increasing hydrophobicity. nih.gov RP-HPLC is used to monitor the progress of solid-phase peptide synthesis, assess the purity of the crude peptide after cleavage from the resin, and to purify the target peptide to a high degree (>95%). nih.govnih.gov As mentioned, N-methylated peptides can sometimes exhibit broad or multiple peaks in RP-HPLC chromatograms due to the presence of slowly interconverting cis/trans conformers on the chromatographic timescale. researchgate.netnih.gov

RP-HPLC Parameter Typical Conditions for Peptide Analysis
Column C18 or C8 silica, wide-pore (300 Å), 3.5-5 µm particle size. hplc.eunih.gov
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water. rsc.org
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN). rsc.org
Gradient Linear gradient, e.g., 5% to 65% B over 30 minutes.
Flow Rate Analytical: ~1 mL/min; Preparative: Varies with column diameter. rsc.org
Detection UV absorbance, typically at 214 nm (peptide bond) and 280 nm (aromatic residues).

Verifying the incorporation and enantiomeric purity of the D-cysteine residue is critical. While HPLC with chiral columns can be used, Gas Chromatography (GC) and Capillary Electrophoresis (CE) are powerful, albeit less common, techniques for the analysis of amino acid enantiomers after total acid hydrolysis of the peptide. chromatographyonline.comnih.gov

For GC analysis, the hydrolyzed amino acids must first be converted into volatile derivatives. acs.orgamericanpeptidesociety.org This is typically a multi-step process involving esterification followed by acylation. The resulting derivatives are then separated on a chiral GC column, allowing for the quantification of D- and L-amino acids. nih.govresearchgate.net CE also offers excellent resolution for chiral separations and can be an alternative to GC. chromatographyonline.com These methods are essential for confirming that the D-configuration of the cysteine residue was maintained throughout the synthesis and that no racemization occurred. nih.gov

Technique Principle for D-Amino Acid Analysis Advantages Considerations
Gas Chromatography (GC) Separation of volatile, derivatized amino acid enantiomers on a chiral stationary phase. researchgate.netHigh resolution and sensitivity.Requires complete peptide hydrolysis and chemical derivatization, which can be time-consuming. americanpeptidesociety.org
Capillary Electrophoresis (CE) Separation of charged amino acid enantiomers in a capillary based on their differential migration in an electric field, often with a chiral selector in the buffer.High separation efficiency, very small sample requirement.Can be less robust than HPLC or GC for routine analysis.

Mass Spectrometry (MS) for Molecular Weight and Sequence Confirmation

Mass spectrometry is an indispensable tool for the characterization of peptides, providing precise molecular weight determination and enabling sequence verification through tandem mass spectrometry (MS/MS). When analyzing peptides containing N-methyl-D-cysteine, specific considerations related to this modification come into play.

Molecular Weight Determination: The initial step in the MS analysis of a peptide synthesized with this compound is to confirm its molecular weight. High-resolution mass spectrometers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, can measure the mass-to-charge ratio (m/z) of the intact peptide with high accuracy. This allows for the verification of the successful incorporation of the N-methyl-D-cysteine residue and the removal of all protecting groups (Fmoc and Trt). The expected mass will be increased by 14.02 Da for each N-methylation compared to its non-methylated counterpart.

Sequence Confirmation via Tandem MS (MS/MS): Tandem mass spectrometry is employed to confirm the amino acid sequence. In this process, the peptide ion is isolated and fragmented, typically through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). nih.govkennesaw.edu The resulting fragment ions are then analyzed to reconstruct the peptide sequence.

The presence of an N-methylated residue influences the fragmentation pattern. N-methylation occurs on the backbone amide nitrogen, which prevents the formation of a hydrogen bond at that position and can alter the peptide's conformation in the gas phase. Fragmentation of the peptide bond C-terminal to an N-methylated residue is often suppressed, while the cleavage N-terminal to it (at the N-methylated amide bond itself) can be enhanced. This results in a unique fragmentation signature that helps to pinpoint the location of the N-methylated residue within the sequence. acs.orgresearchgate.netnih.gov

The D-configuration of the cysteine residue does not alter the mass of the peptide or its fragments, making it indistinguishable from its L-counterpart by conventional mass spectrometry alone. nih.govnih.gov However, advanced techniques like ion mobility-mass spectrometry (IM-MS) can separate isomeric peptides based on their different three-dimensional shapes (collision cross-sections). tandfonline.comresearchgate.net This allows for the differentiation of peptides containing D-amino acids from their all-L-amino acid epimers. Furthermore, the stereochemistry can influence fragmentation intensities in some cases, particularly in HCD experiments, where differences in the abundance of certain fragment ions (e.g., y-ions) can be used to distinguish between D- and L-amino acid-containing peptides and help localize the position of the D-residue. mdpi.com

The table below summarizes the key mass spectrometry techniques and their applications in analyzing N-Me-D-Cys peptides.

TechniqueApplicationFindings and Considerations
High-Resolution MS Molecular Weight ConfirmationVerifies the incorporation of the N-methyl group (+14.02 Da) and removal of protecting groups.
Tandem MS (CID/HCD) Sequence ConfirmationN-methylation alters fragmentation patterns, often showing a modified series of b- and y-ions around the methylated residue, which helps localize the modification. nih.govacs.org
Ion Mobility-MS (IM-MS) Isomer SeparationCan distinguish between peptides containing D-amino acids and their L-isomers based on differences in their shape and collision cross-section. tandfonline.comresearchgate.net
Higher-Energy Collisional Dissociation (HCD) D-Amino Acid LocalizationDifferences in fragment ion intensities, particularly for y-ions, can help to identify the presence and location of a D-amino acid residue in the peptide sequence. mdpi.com

X-ray Crystallography for High-Resolution Structural Information

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules, including peptides, at atomic resolution. nih.govnih.gov For peptides incorporating N-Me-D-Cys, this technique can provide critical insights into the conformational changes induced by these modifications.

The process involves growing a single, high-quality crystal of the peptide, which can be a challenging step. nih.gov Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector. The intensities and positions of these spots are then used to calculate an electron density map of the molecule. From this map, a detailed 3D model of the peptide's structure, including the precise arrangement of its atoms and the conformation of its backbone and side chains, can be built. nih.gov

The introduction of an N-methyl group on the peptide backbone has significant conformational consequences. It removes the amide proton, thereby eliminating its ability to act as a hydrogen bond donor. This disruption of the typical hydrogen-bonding network can induce local conformational changes and favor the formation of specific secondary structures, such as β-turns. researchgate.netresearchgate.net N-methylation can also promote the existence of cis-amide bonds, which are generally rare in non-proline residues, leading to sharp turns in the peptide backbone. researchgate.net

Crystal structures of N-methylated cyclic peptides have demonstrated that these modifications can rigidify the peptide's conformation and shield amide protons from the solvent by promoting the formation of intramolecular hydrogen bonds. nih.govrsc.org This conformational pre-organization and increased lipophilicity are key factors that can enhance properties such as membrane permeability and metabolic stability.

The table below outlines the key structural insights that can be gained from X-ray crystallography of N-Me-D-Cys peptides.

Structural FeatureImpact of N-Me-D-CysSignificance
Backbone Conformation N-methylation can induce cis-amide bonds and specific turn structures. The D-amino acid promotes unique turn types (e.g., type II' β-turns).Stabilizes non-natural conformations, which can be crucial for biological activity and improved pharmacokinetic properties. researchgate.netnih.gov
Hydrogen Bonding The N-methyl group removes a hydrogen bond donor, disrupting typical patterns (like those in α-helices or β-sheets) but can stabilize alternative intramolecular hydrogen bonds.Leads to more compact, rigid structures that may be less susceptible to enzymatic degradation. nih.gov
Overall 3D Structure The combination of modifications can lead to unique global folds not accessible to standard peptides.The specific 3D structure is critical for molecular recognition and binding to biological targets. nih.gov
Molecular Packing Reveals how the modified peptides interact with each other in the crystalline state.Provides information on potential intermolecular interactions and self-assembly properties.

Future Directions and Emerging Research Avenues

Development of Novel N-Methylated D-Cysteine Analogs with Modified Protecting Groups

The trityl (Trt) group, while widely used, is just one of a growing arsenal (B13267) of sulfhydryl protecting groups. The development of novel N-methylated D-cysteine analogs with a diverse array of protecting groups is a critical area of ongoing research. The choice of protecting group is pivotal as it influences not only the efficiency of solid-phase peptide synthesis (SPPS) but also the strategies available for subsequent modifications and cyclization.

Research has shown that electronically neutral cysteine derivatives often lead to better yields in the synthesis of N-methylated cysteine building blocks. This has prompted the exploration of alternatives to the acid-labile trityl group. For instance, the S-tert-butyl (StBu) group has been investigated and has shown promise in the synthesis of Fmoc-N-Me-Cys(StBu)-OH. The StBu group is stable to trifluoroacetic acid (TFA) and can be removed under specific thiolytic conditions, offering an orthogonal deprotection strategy. This allows for selective on-resin deprotection and subsequent modification, such as the formation of a mixed disulfide with 3-nitro-2-pyridinesulfenyl (Npys), facilitating intramolecular disulfide bond formation.

Other protecting groups that have been explored in the context of cysteine chemistry and could be adapted for N-methylated D-cysteine analogs include:

Acid-stable groups: The acetamidomethyl (Acm) group is stable to the acidic conditions typically used for cleavage from the resin and can be removed in a separate step, providing another layer of orthogonality.

Photolabile groups: The development of photolabile protecting groups offers the ability to deprotect specific cysteine residues with spatial and temporal control using light, enabling precise chemical modifications.

Base-labile groups: While less common for sulfhydryl protection in standard Fmoc-SPPS due to the use of piperidine (B6355638) for Fmoc deprotection, the development of base-labile groups compatible with alternative deprotection strategies could offer further orthogonality.

The following table summarizes some of the protecting groups and their potential relevance for the development of novel Fmoc-N-Me-D-Cys-OH analogs:

Protecting GroupAbbreviationKey FeaturesPotential Application for N-Me-D-Cys Analogs
TritylTrtAcid-labileStandard protection, removed during final cleavage.
S-tert-butylStBuStable to TFA, removed by thiolysisOrthogonal deprotection for on-resin modification.
AcetamidomethylAcmStable to acid, removed separatelyOrthogonal protection for complex peptide synthesis.
3-Nitro-2-pyridinesulfenylNpysUsed to form mixed disulfidesFacilitates intramolecular disulfide bond formation.
p-MethoxybenzylMobAcid-labileAlternative to Trt with different cleavage kinetics.
BenzylBnAcid-labileA common, though less sterically hindered, alternative to Trt.

The continued development of new protecting groups will undoubtedly lead to more sophisticated and efficient syntheses of complex peptides containing N-methylated D-cysteine, enabling the creation of novel structures with tailored properties.

Advanced Strategies for Site-Specific Incorporation and Macrocyclization

The site-specific incorporation of Fmoc-N-Me-D-Cys(Trt)-OH into a peptide sequence is the first step towards harnessing its unique properties. Advanced strategies in solid-phase peptide synthesis (SPPS) are crucial for efficiently coupling this sterically hindered amino acid. Following incorporation, the real potential of the N-methylated D-cysteine residue is often realized through macrocyclization, which constrains the peptide into a bioactive conformation.

Site-Specific Incorporation: The coupling of N-methylated amino acids can be challenging due to their reduced nucleophilicity and increased steric hindrance. To overcome this, specialized coupling reagents and protocols are often employed. The use of pseudo-prolines, which can be formed from serine, threonine, or cysteine, can help to disrupt peptide aggregation during SPPS and improve coupling efficiency. While not directly applicable to the pre-methylated building block, this highlights the importance of conformational control during synthesis.

Macrocyclization Strategies: The presence of the cysteine thiol group, once deprotected, provides a versatile handle for a variety of macrocyclization strategies. These can be broadly categorized as follows:

Disulfide Bridging: The most common approach involves the oxidation of two cysteine residues to form a disulfide bond. The use of an N-methylated D-cysteine in such a bridge can significantly impact the resulting structure and stability. On-resin conversion of a protecting group like StBu to a more reactive species like 5-Npys facilitates facile intramolecular disulfide bond formation upon cleavage from the resin. nih.gov

Thioether Linkages: Thioether bonds offer a more stable alternative to disulfide bridges. These can be formed through reactions such as the alkylation of the cysteine thiol with a haloacetylated N-terminus or a side chain containing an appropriate electrophile. Thiol-ene "click" chemistry, where a thiol reacts with an alkene, is another powerful method for forming stable thioether linkages.

Thiazolidine (B150603) Formation: The reaction of an N-terminal cysteine with a C-terminal aldehyde or ketone can form a thiazolidine ring, which can then undergo an O-to-N or S-to-N acyl shift to form a native peptide bond in a head-to-tail cyclized peptide. The N-methylation of the cysteine would influence the kinetics and stereochemistry of this process.

The following table summarizes some advanced macrocyclization strategies relevant to peptides containing N-methylated D-cysteine:

Macrocyclization StrategyLinkage TypeKey Features
Disulfide Bond FormationDisulfide (-S-S-)Reversible under reducing conditions, common in natural peptides.
Thioether Formation (Alkylation)Thioether (-S-CH2-)Stable, non-reducible linkage.
Thiol-Ene "Click" ChemistryThioether (-S-CH2-CH2-)High efficiency and orthogonality.
Native Chemical Ligation (NCL)Amide (-CO-NH-)Forms a native peptide bond between an N-terminal cysteine and a C-terminal thioester.
Thiazolidine Formation and Acyl ShiftAmide (-CO-NH-)Head-to-tail cyclization strategy.

The incorporation of N-methylation at the cysteine residue can pre-organize the linear peptide into a conformation that favors cyclization, potentially leading to higher yields and cleaner reactions.

Computational Design and Predictive Modeling of N-Me-D-Cys Containing Peptides

Molecular dynamics (MD) simulations are a powerful technique for exploring the conformational space of N-methylated cyclic peptides. acs.org However, the presence of N-methylation can introduce significant challenges for standard force fields. To address this, specialized force fields, such as RSFF2, have been developed to more accurately model the behavior of N-methylated residues. acs.org These simulations can provide insights into the preferred conformations of the peptide in different environments, such as in aqueous solution or when bound to a biological target.

Recently, deep learning-based approaches have emerged as a promising avenue for accelerating the structure prediction of complex peptides. For instance, the MeDCycFold model, a fine-tuned version of AlphaFold, has been developed to predict the structures of cyclic peptides containing both N-methylated amino acids and D-amino acids. tandfonline.com Such models, trained on datasets of known peptide structures, can significantly reduce the computational cost of structure prediction compared to traditional simulation methods.

The following table summarizes some of the computational approaches used in the design and modeling of N-Me-D-Cys containing peptides:

Computational ApproachKey ApplicationAdvantagesChallenges
Molecular Dynamics (MD) SimulationsExploring conformational space and dynamics.Provides detailed atomic-level information.Computationally expensive, accuracy depends on the force field.
Enhanced Sampling Methods (e.g., REMD)Overcoming energy barriers in simulations.More complete sampling of conformational space.Increased computational cost.
Specialized Force Fields (e.g., RSFF2)More accurate modeling of N-methylated residues.Improved accuracy of simulations.May not be available for all simulation packages.
Deep Learning Models (e.g., MeDCycFold)Rapid structure prediction.Significantly faster than traditional methods.Requires large datasets for training, may not capture all nuances of peptide dynamics.

The integration of these computational tools into the peptide design workflow allows for the in silico screening of large libraries of virtual compounds, enabling researchers to prioritize the synthesis of candidates with the most promising structural and functional properties.

Expansion of Biological Applications, Including Targeted Drug Delivery and Diagnostics

The unique structural features imparted by N-methylated D-cysteine make it an attractive component for peptides with a wide range of biological applications. The enhanced proteolytic stability and conformational rigidity can lead to improved pharmacokinetic profiles and higher binding affinities for biological targets.

Targeted Drug Delivery: Cysteine-containing peptides and their derivatives are being explored for their potential in targeted drug delivery systems. The thiol group of cysteine can be used as a handle for conjugating drugs, imaging agents, or targeting moieties. For instance, cysteine-modified nanoparticles have been developed for the targeted delivery of drugs to specific tissues or cells. The incorporation of N-methylated D-cysteine into such systems could further enhance their stability in biological fluids and improve their targeting specificity. Peptides containing N-methylated amino acids have been shown to have improved membrane permeability, which is a critical factor for the intracellular delivery of therapeutic agents.

Diagnostics: Peptides containing N-methylated D-cysteine can also be developed as diagnostic tools. Their high stability and specific binding properties make them suitable for use as probes for detecting biomarkers or as imaging agents for visualizing specific tissues or disease states. For example, a peptide that specifically binds to a cancer cell receptor could be labeled with a fluorescent dye or a radionuclide for in vivo imaging. The enhanced stability of the N-methylated D-cysteine-containing peptide would lead to a longer circulation time and better image quality.

Therapeutic Peptidomimetics: The incorporation of N-methylated D-cysteine is a key strategy in the field of peptidomimetics, where the goal is to design peptide-like molecules with improved drug-like properties. These modifications can lead to compounds with enhanced oral bioavailability, increased metabolic stability, and improved target selectivity. For example, peptides containing S-[(Z)-2-aminovinyl]-D-cysteine (AviCys), a naturally occurring modified cysteine residue, have shown potent antimicrobial and anticancer activities. acs.orgelsevierpure.com The development of synthetic routes to incorporate N-methylated versions of such modified cysteines could lead to a new generation of powerful therapeutic agents.

The following table highlights some of the potential biological applications of peptides containing N-methylated D-cysteine:

Application AreaRationale for using N-Me-D-CysPotential Benefits
Targeted Drug Delivery Enhanced stability, improved membrane permeability.Increased drug efficacy, reduced side effects.
In Vivo Imaging High stability leading to longer circulation, specific targeting.Improved image contrast and resolution.
Antimicrobial Peptides Increased resistance to bacterial proteases.More potent and longer-lasting antimicrobial activity.
Anticancer Peptides Enhanced stability and target affinity.Improved therapeutic index.
Enzyme Inhibitors Conformationally constrained structure for better fit in active site.Higher potency and selectivity.

As our understanding of the structure-activity relationships of N-methylated D-cysteine-containing peptides grows, so too will the scope of their biological applications.

Integration with Chemo-Enzymatic and Ribosomal Peptide Synthesis

While chemical synthesis, particularly SPPS, remains the workhorse for producing peptides containing non-canonical amino acids like N-methylated D-cysteine, chemo-enzymatic and ribosomal synthesis methods are emerging as powerful complementary approaches.

Chemo-Enzymatic Synthesis: This approach combines the flexibility of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. Enzymes such as ligases can be used to join peptide fragments together, often without the need for side-chain protecting groups. For example, a chemically synthesized peptide fragment containing this compound could be ligated to another peptide fragment produced recombinantly. This strategy is particularly useful for the synthesis of large proteins that are difficult to access by total chemical synthesis. Engineered enzymes are also being developed to catalyze the N-methylation of specific amino acid residues within a peptide sequence, offering a potential route to introduce this modification in a more "biological" manner.

Ribosomal Peptide Synthesis and Genetic Code Expansion: The ribosomal synthesis of peptides containing N-methylated amino acids represents a major frontier in synthetic biology. While the ribosome is generally not tolerant of N-methylated amino acids, recent advances in genetic code expansion are beginning to overcome this limitation. This involves the development of orthogonal translation systems, which consist of an engineered aminoacyl-tRNA synthetase (aaRS) and a cognate tRNA that can specifically recognize the N-methylated amino acid and incorporate it into a growing peptide chain in response to a reassigned codon (e.g., a stop codon).

While the direct ribosomal incorporation of N-methylated D-cysteine is still a significant challenge, progress has been made in the ribosomal synthesis of peptides containing other N-methylated amino acids. nih.gov Researchers have identified modified ribosomes and elongation factors that can enhance the incorporation efficiency of these non-canonical building blocks. acs.orgnih.gov

The following table compares the key features of these different synthesis strategies for incorporating N-methylated D-cysteine:

Synthesis StrategyKey FeaturesAdvantagesChallenges
Chemical Synthesis (SPPS) Stepwise assembly of amino acids on a solid support.High flexibility for incorporating various non-canonical amino acids.Can be challenging for long or complex peptides.
Chemo-Enzymatic Synthesis Combination of chemical and enzymatic steps.High selectivity, mild reaction conditions.Requires compatible enzyme systems and reaction conditions.
Ribosomal Synthesis (Genetic Code Expansion) In vivo or in vitro protein synthesis using engineered translational machinery.Potential for high-throughput synthesis and library generation.Developing orthogonal systems for specific non-canonical amino acids is complex.

The integration of these different synthesis platforms will provide a powerful and versatile toolbox for producing a wide range of peptides and proteins containing N-methylated D-cysteine, paving the way for new discoveries in basic science and the development of novel therapeutics and diagnostics.

Q & A

Basic Research Questions

Q. How can researchers optimize coupling efficiency of Fmoc-N-Me-D-Cys(Trt)-OH in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Activation with HOBt or DIPCDI minimizes racemization due to reduced steric hindrance and side reactions. Collidine is recommended as a base when using uronium/phosphonium reagents (e.g., HBTU) to suppress enantiomerization . Pre-activation time should be limited to <5 minutes to avoid racemization, as prolonged activation increases side reactions . For solubility, dissolve in DMSO (100 mg/mL) with sonication, and pre-warm to 37°C if precipitation occurs during coupling .

Q. What storage conditions ensure the stability of this compound?

  • Methodological Answer : Store at -80°C for long-term stability (6 months) or -20°C for short-term use (1 month). Lyophilized powder should be protected from moisture and light. Before use, equilibrate to room temperature in a desiccator to prevent hydrolysis of the Fmoc group .

Q. How does the Trityl (Trt) group influence cysteine reactivity during peptide synthesis?

  • Methodological Answer : The Trt group protects the thiol moiety from oxidation and undesired disulfide formation. It is selectively removed with 95% TFA containing 1–5% triisopropylsilane (TIS) without affecting the Fmoc group, enabling orthogonal deprotection strategies .

Advanced Research Questions

Q. What mechanisms contribute to racemization of this compound during SPPS, and how can they be suppressed?

  • Methodological Answer : Racemization occurs via base-induced abstraction of the α-proton during activation. Critical factors include:

  • Base choice : Collidine reduces racemization compared to DIEA due to lower basicity .
  • Activation method : Symmetrical anhydrides or DIPCDI/HOBt activation minimize racemization vs. uronium reagents .
  • Temperature : Coupling at 0–4°C slows proton exchange rates .
    A Design of Experiments (DOE) approach can identify optimal conditions, as demonstrated for Fmoc-His(Trt)-OH .

Q. How can researchers validate the enantiomeric purity of peptides containing this compound?

  • Methodological Answer : Use chiral HPLC with a Crownpak CR(+) column and mobile phase (pH 1.5–2.0) to resolve D/L enantiomers. Confirm via LC-MS/MS with collision-induced dissociation (CID) to detect epimer-specific fragments . For quantitative analysis, compare retention times with synthetic standards of known configuration .

Q. What orthogonal protection strategies are compatible with this compound in complex peptide architectures?

  • Methodological Answer : Combine Trt (acid-labile) with:

  • Alloc (allyloxycarbonyl) : Removed by Pd(0)/PhSiH₃ under neutral conditions.
  • ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) : Cleaved with hydrazine for sequential functionalization .
    Validate compatibility using MALDI-TOF MS to monitor deprotection efficiency .

Q. How does the N-methylation of cysteine impact peptide conformational dynamics?

  • Methodological Answer : N-methylation reduces hydrogen-bonding capacity, favoring cis-amide bonds and restricting backbone flexibility. Characterize via:

  • NMR : Compare NOE patterns of methylated vs. non-methylated analogs.
  • Circular Dichroism (CD) : Monitor shifts in β-turn or α-helix signatures .
    Computational MD simulations (e.g., AMBER) can predict effects on tertiary structure .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility: How to reconcile DMSO vs. ethanol solubility data?

  • Resolution : Solubility varies by batch purity and storage history. For DMSO: Use freshly opened vials and sonicate for 15 minutes at 37°C to achieve 100 mg/mL . For ethanol, warm to 50°C and vortex intermittently to reach 49.7 mg/mL . Pre-filter (0.2 µm) to remove particulates from aged batches .

Q. Conflicting recommendations for Trt deprotection: TFA vs. milder alternatives?

  • Resolution : Standard 95% TFA/5% TIS effectively removes Trt but may cleave acid-sensitive modifications. For labile sequences, use 1% TFA in DCM with scavengers (e.g., EDT) for partial deprotection . Validate via Ellman’s assay for free thiol quantification .

Methodological Tables

Parameter Optimal Condition Reference
Activation ReagentDIPCDI/HOBt or Collidine
Coupling Temperature0–4°C
Solubility in DMSO100 mg/mL (with sonication)
Trt Deprotection95% TFA + 5% TIS, 1–2 hours
Chiral Purity AnalysisCrownpak CR(+) HPLC, pH 1.5–2.0

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.